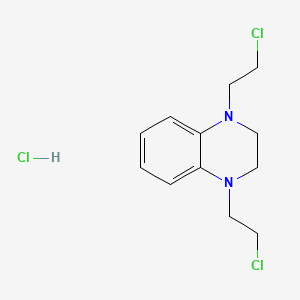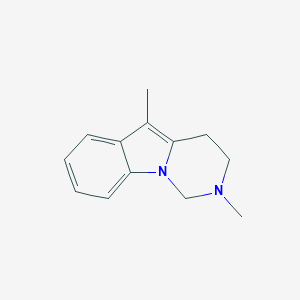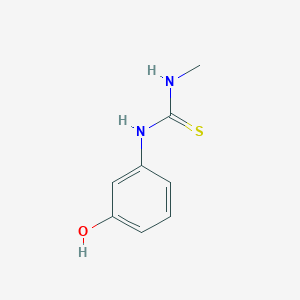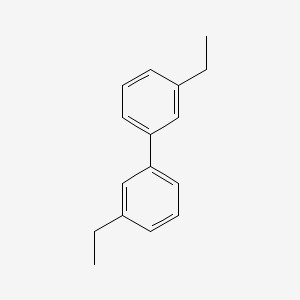
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a conjugated system involving a phenyl ring substituted with two methyl groups and an enone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of 3,4-dimethylbenzaldehyde with acetylacetone under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,4-dimethylbenzaldehyde and acetylacetone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone can be reduced to the corresponding alcohol or alkane using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
科学的研究の応用
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines in biological systems. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
類似化合物との比較
(E)-4-phenyl-4-oxobut-2-enoic acid: Lacks the methyl groups on the phenyl ring.
(E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoic acid: Contains methoxy groups instead of methyl groups.
(E)-4-(3,4-dichlorophenyl)-4-oxobut-2-enoic acid: Contains chlorine atoms instead of methyl groups.
Comparison: (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its reactivity and biological activity. The methyl groups can affect the compound’s electronic properties and steric hindrance, leading to differences in its chemical behavior and interactions compared to similar compounds.
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-5+ |
InChIキー |
WKLVCCFVWXJZFO-AATRIKPKSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)






![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)




